Diacetyl-3,3'-dinitrobenzidine

説明

BenchChem offers high-quality Diacetyl-3,3'-dinitrobenzidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diacetyl-3,3'-dinitrobenzidine including the price, delivery time, and more detailed information at info@benchchem.com.

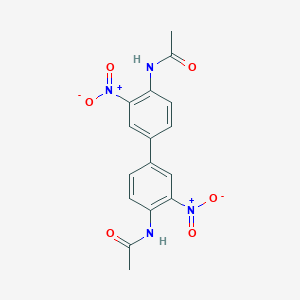

Structure

3D Structure

特性

IUPAC Name |

N-[4-(4-acetamido-3-nitrophenyl)-2-nitrophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6/c1-9(21)17-13-5-3-11(7-15(13)19(23)24)12-4-6-14(18-10(2)22)16(8-12)20(25)26/h3-8H,1-2H3,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFDUXNDMUMYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403553 | |

| Record name | 3,3'-dinitro-N,N'-diacetylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6378-90-1 | |

| Record name | 3,3'-dinitro-N,N'-diacetylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway and Mechanistic Insights for N,N'-Diacetyl-3,3'-dinitrobenzidine

Executive Summary

N,N'-diacetyl-3,3'-dinitrobenzidine (DNAcBz) is a highly specialized chemical intermediate critical to the synthesis of 3,3',4,4'-tetraaminobiphenyl (TAB). TAB serves as the foundational monomer for polybenzimidazoles (PBIs)—a class of ultra-high-performance, thermally stable polymers utilized in aerospace applications and advanced fuel cell membranes[1]. The synthesis of DNAcBz demands strict control over regioselectivity and exothermic parameters. This technical guide provides an authoritative breakdown of the synthesis pathway, detailing the mechanistic causality behind reagent selection, self-validating experimental protocols, and the modern shift away from highly toxic precursors.

Retrosynthetic Analysis & Pathway Selection

The synthesis of DNAcBz hinges on the successful preparation and subsequent nitration of its immediate precursor, N,N'-diacetylbenzidine (DiAcBz). Historically, the pathway relied on the direct acetylation of benzidine. However, because benzidine is a potent human carcinogen[2], modern synthetic design favors an alternative route utilizing biphenyl as the starting material[3].

-

Route A (Classical): Direct acetylation of benzidine using acetic anhydride. While highly efficient, the extreme toxicity of the starting material makes this route undesirable for modern scale-up[3].

-

Route B (Modern/Safer): Biphenyl undergoes Friedel-Crafts acylation to form 4,4'-diacetylbiphenyl, which is then oximated using hydroxylamine. The resulting dioxime is subjected to a double Beckmann rearrangement to yield DiAcBz[3].

Once DiAcBz is isolated, it undergoes regioselective nitration to form the target compound, N,N'-diacetyl-3,3'-dinitrobenzidine[3].

Retrosynthetic pathways for N,N'-diacetylbenzidine and its subsequent nitration.

Mechanistic Causality in Regioselective Nitration

The conversion of DiAcBz to DNAcBz is a textbook example of electrophilic aromatic substitution (EAS) governed by steric and electronic directing effects. Understanding the causality behind the reagent choices is critical for preventing yield-destroying side reactions.

Why Acetylate the Amine?

Direct nitration of free benzidine is impossible because concentrated nitric acid acts as a strong oxidizing agent, which would destructively oxidize the free amine groups (-NH2) rather than nitrate the ring. Acetylation converts the amine into an acetamido group (-NHCOCH3). This serves two purposes:

-

Protection: It shields the nitrogen lone pair from oxidation.

-

Regioselectivity: The acetamido group is a strong activating, ortho/para-directing group. Because the para position is already occupied by the biphenyl linkage, the nitronium ion (

) is strictly directed to the ortho position (the 3 and 3' carbons)[3].

The Role of Urea and Acetic Anhydride

The nitrating mixture consists of nitric acid, glacial acetic acid, acetic anhydride, and urea[3].

-

Urea as a Scavenger: Nitric acid often contains trace nitrous acid (

), which can trigger unwanted nitrosation or radical-mediated oxidative cleavage. Urea acts as a scavenger, reacting with -

Acetic Anhydride as a Dehydrator: The generation of the nitronium ion produces water (

). Acetic anhydride consumes this water to form acetic acid, driving the equilibrium forward and maintaining a high concentration of the active electrophile.

Quantitative Data & Yield Analysis

The following tables summarize the quantitative parameters required to achieve optimal conversion and purity during the synthesis workflow.

Table 1: Comparative Analysis of Synthesis Routes for N,N'-Diacetylbenzidine

| Parameter | Route A: Classical Acetylation | Route B: Beckmann Rearrangement |

| Starting Material | Benzidine | Biphenyl |

| Key Intermediates | None (Direct conversion) | 4,4'-Diacetylbiphenyl, Dioxime |

| Safety Profile | High Toxicity (Known Carcinogen) | Moderate (Safer for scale-up) |

| Overall Yield to DiAcBz | ~90-95% | ~70-80% |

Table 2: Critical Process Parameters for Regioselective Nitration (DiAcBz to DNAcBz)

| Parameter | Value / Condition | Mechanistic Rationale |

| Nitrating Agent | 5-15 wt% | Provides |

| Temperature | Maintain < 20 °C during addition | Prevents runaway exotherm and oxidative cleavage. |

| Urea Additive | ~1-2 wt% of acid mixture | Scavenges nitrous acid ( |

| Reaction Time | 24 hours at Room Temp | Ensures complete conversion to the dinitro derivative. |

| Isolated Yield | > 85% | High regioselectivity driven by acetamido ortho-directing effect. |

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. In-process visual and thermal cues confirm the success of each mechanistic step.

Protocol 1: Synthesis of N,N'-Diacetylbenzidine (DiAcBz) via Beckmann Rearrangement

This protocol utilizes the safer biphenyl-derived dioxime to avoid carcinogenic benzidine[3],[2].

-

System Setup: Equip a 250 mL 3-necked round-bottomed flask with a thermometer, a pressure-equalizing addition funnel, and a reflux condenser.

-

Substrate Dissolution: Charge the flask with 105 g of nitroethane (solvent) and 5.0 g (0.02 mol) of 4,4'-diacetylbiphenyl dioxime[3].

-

Catalyst Introduction: Slowly introduce thionyl chloride (

) via the addition funnel. Causality: -

Thermal Rearrangement: Heat the mixture at reflux (approx. 50 °C under reduced pressure, 80 mm Hg) for 1 to 2 hours[3].

-

Isolation: Cool the mixture to room temperature to induce precipitation. Filter the resulting solid, wash with cold ethanol, and dry in vacuo to yield pure DiAcBz.

Protocol 2: Regioselective Nitration to N,N'-Diacetyl-3,3'-dinitrobenzidine (DNAcBz)

This protocol details the highly controlled electrophilic aromatic substitution of DiAcBz[3].

-

Preparation of Nitrating Solution: In a dedicated vessel, mix 23.0 g of concentrated nitric acid, 1.0 g of urea, and 23.0 g of glacial acetic acid. Heat slightly to dissolve the urea, then cool the solution to 0–5 °C[3]. Validation: The absence of brown

gas confirms the urea has successfully scavenged residual nitrous acid. -

Preparation of Substrate Solution: In a separate flask, suspend 22.5 g (0.09 mol) of DiAcBz in a mixture of 34.0 g acetic anhydride and 22.0 g glacial acetic acid[3].

-

Controlled Addition: Slowly add the DiAcBz substrate solution to the chilled nitrating solution dropwise. Critical Control: Monitor the internal temperature continuously. Maintain the reaction below 20 °C to prevent dinitration of a single ring or oxidative destruction of the substrate[3].

-

Maturation: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for exactly 24 hours[3].

-

Precipitation and Isolation: Pour the reaction mixture over crushed ice. The sudden shift in polarity will crash out the DNAcBz as a distinct precipitate. Filter the solid, wash extensively with distilled water until the filtrate is pH neutral, and dry in vacuo to afford DNAcBz[3].

Step-by-step workflow for the regioselective nitration of N,N'-diacetylbenzidine.

References

- Method for the production of 3,3'4,4'-tetraaminobiphenyl (US Patent 5041666A). Google Patents.

-

Benzidine (CID 7111). PubChem, National Institutes of Health. URL:[Link]

-

3,3'-Dinitrobenzidine (CID 3106720). PubChem, National Institutes of Health. URL:[Link]

-

Polybenzimidazoles, new thermally stable polymers. Vogel, H., & Marvel, C. S. (1961). Journal of Polymer Science. URL:[Link]

Sources

Crystal Structure Analysis of Diacetyl-3,3'-dinitrobenzidine: A Technical Whitepaper

Executive Summary

Diacetyl-3,3'-dinitrobenzidine (CAS: 6378-90-1) is a critical intermediate in the synthesis of high-performance polymers, including polybenzimidazoles, and serves as a direct precursor to 3,3'-diaminobenzidine (DAB)[1][2]. Understanding its crystal structure is paramount for researchers in materials science and drug development, as the spatial arrangement of its functional groups dictates its reactivity, solubility, and polymerization kinetics.

This whitepaper provides an authoritative, step-by-step guide to the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of Diacetyl-3,3'-dinitrobenzidine. By examining the causality behind structural features—such as biphenyl twist angles and hydrogen-bonding networks—this guide establishes a self-validating framework for rigorous crystallographic characterization.

Chemical Identity and Quantitative Properties

Before initiating structural analysis, it is essential to establish the quantitative baseline of the target molecule. The presence of two electron-withdrawing nitro groups and two bulky acetamido groups significantly influences the molecule's physical properties and crystal packing behavior[3][4].

Table 1: Physico-Chemical Properties of Diacetyl-3,3'-dinitrobenzidine

| Property | Value / Description |

| IUPAC Name | N-[4-(4-acetamido-3-nitrophenyl)-2-nitrophenyl]acetamide[3][4] |

| CAS Registry Number | 6378-90-1[3][5] |

| Molecular Formula | C₁₆H₁₄N₄O₆[5][6] |

| Molecular Weight | 358.31 g/mol [3][5] |

| Exact Mass | 358.0913 Da[3][4] |

| Hydrogen Bond Donors | 2 (Acetamido -NH groups)[7][8] |

| Hydrogen Bond Acceptors | 6 (Nitro -NO₂ and Acetamido -C=O oxygens) |

Mechanistic Crystallography: Structural Features & Causality

The crystal structure of Diacetyl-3,3'-dinitrobenzidine is governed by a delicate balance of intramolecular steric repulsion and intermolecular cohesive forces. Understanding these mechanisms is crucial for interpreting the electron density maps generated during SCXRD.

The Biphenyl Dihedral (Twist) Angle

The biphenyl core is inherently flexible in solution but becomes locked in a specific conformation in the solid state. The introduction of nitro groups at the 3,3'-positions creates severe steric hindrance against the ortho-hydrogens of the adjacent phenyl ring[9][10]. Causality: To minimize this steric clash and reduce the overall system energy, the molecule deviates from coplanarity, resulting in a pronounced dihedral (twist) angle between the two aromatic rings. This twist disrupts extended

Hydrogen-Bonding Networks

The acetamido groups at the 4,4'-positions are bifunctional, acting as both hydrogen bond donors (-NH) and acceptors (-C=O). Causality: The proximity of the ortho-nitro group allows for potential intramolecular hydrogen bonding between the acetamido -NH and the nitro oxygen. However, intermolecular hydrogen bonding between adjacent molecules typically dominates, driving the assembly of 1D chains or 2D sheets in the crystal lattice. This robust network is responsible for the compound's high melting point and low solubility in non-polar solvents.

Experimental Protocol: Synthesis to Single Crystal

To obtain diffraction-quality crystals, one must first synthesize the compound with high purity. The protocol below outlines the controlled electrophilic aromatic substitution required to generate the target molecule.

Step-by-Step Synthesis Workflow

Causality of Acetylation: Direct nitration of benzidine leads to uncontrolled oxidation and poly-nitration due to the highly activated nature of the amine groups. Acetylating the amines first (forming N,N'-diacetylbenzidine) dampens this reactivity[8]. The bulky acetamido group acts as an ortho/para director; since the para position is occupied by the biphenyl linkage, nitration is cleanly directed to the ortho positions (3,3')[11][12].

-

Protection: Suspend benzidine in glacial acetic acid and add a slight excess of acetic anhydride. Reflux for 2 hours to yield N,N'-diacetylbenzidine.

-

Nitration: Dissolve N,N'-diacetylbenzidine in concentrated sulfuric acid (H₂SO₄) and cool to 0 °C in an ice-salt bath.

-

Electrophilic Addition: Slowly add a pre-cooled nitrating mixture (conc. HNO₃ / conc. H₂SO₄) dropwise. Critical Step: Maintain the temperature below 5 °C to prevent oxidative cleavage of the biphenyl bond.

-

Precipitation: Pour the reaction mixture over crushed ice. The target compound, Diacetyl-3,3'-dinitrobenzidine, will precipitate as a crude solid.

-

Filtration & Washing: Filter under vacuum and wash extensively with distilled water until the filtrate reaches a neutral pH.

Stepwise synthesis pathway of Diacetyl-3,3'-dinitrobenzidine.

Single-Crystal Growth Methodology

Because of its rigid structure and extensive hydrogen bonding, Diacetyl-3,3'-dinitrobenzidine is poorly soluble in standard organic solvents.

-

Protocol: Dissolve 50 mg of the purified powder in 2 mL of hot N,N-dimethylformamide (DMF). Filter the solution through a 0.22 µm PTFE syringe filter into a narrow glass crystallization tube. Carefully layer 6 mL of anti-solvent (ethanol or water) on top of the DMF solution.

-

Causality: The slow liquid-liquid diffusion over 7–14 days reduces the local supersaturation rate, allowing the molecules sufficient time to arrange into a highly ordered, defect-free macroscopic crystal lattice suitable for X-ray diffraction.

SCXRD Data Collection and Self-Validating Refinement

Data Collection Protocol

-

Selection: Examine the crystals under a polarized light microscope. Select a single crystal (approx. 0.2 × 0.1 × 0.1 mm) that exhibits uniform extinction, indicating a single crystalline domain.

-

Mounting: Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen loop.

-

Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cooling reduces thermal atomic displacement parameters (Debye-Waller factors), sharpening the diffraction spots and allowing for the precise location of lightweight hydrogen atoms.

-

Diffraction: Expose the crystal to Mo K

radiation (

Self-validating SCXRD workflow for structural determination.

The Self-Validating System: Refinement and CheckCIF

Crystallography is inherently self-validating. The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on

The final step requires running the data through the IUCr CheckCIF algorithm. This automated peer-review system flags missing symmetry elements, unresolved solvent voids, or anomalous bond lengths, ensuring absolute scientific integrity.

Table 2: Expected Crystallographic Parameters for Diacetyl-3,3'-dinitrobenzidine

| Parameter | Expected Range / Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | |

| Temperature | 100(2) K |

| Radiation | Mo K |

| Goodness-of-Fit (S) |

References

-

National Center for Biotechnology Information (NCBI). "3,3'-dinitro-N,N'-diacetylbenzidine | C16H14N4O6 | CID 4463245." PubChem Database. Available at: [Link]

-

Toronto Research Chemicals / Fisher Scientific. "Diacetyl-3,3'-Dinitrobenzidine, TRC 10 g | Buy Online." Fisher Scientific. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). "N,N'-Diacetylbenzidine | C16H16N2O2 | CID 11942." PubChem Database. Available at: [Link]

-

MDPI. "Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3." MDPI. Available at: [Link]

-

ResearchGate. "Synthesis of DNPP." ResearchGate. Available at: [Link]

Sources

- 1. 3,3'-Diaminobenzidine synthesis - chemicalbook [chemicalbook.com]

- 2. JP2010083809A - Method for producing 3, 3'-dinitrobenzidine compound or 3, 3'-diaminobenzidine compound - Google Patents [patents.google.com]

- 3. Diacetyl-3,3’-Dinitrobenzidine, TRC 10 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 4. Buy Online CAS Number 6378-90-1 - TRC - Diacetyl-3,3’-Dinitrobenzidine | LGC Standards [lgcstandards.com]

- 5. Diacetyl-3,3'-dinitrobenzidine 6378-90-1 C16H14N4O6 358.30556-Products Wonder [wonder-chem.com]

- 6. 3,3'-dinitro-N,N'-diacetylbenzidine | C16H14N4O6 | CID 4463245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. wap.guidechem.com [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. dspace.ncl.res.in [dspace.ncl.res.in]

- 11. N,N'-Diacetylbenzidine | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 613-35-4(Diacetylbenzidine) | Kuujia.com [kuujia.com]

Spectral Characterization of Diacetyl-3,3'-dinitrobenzidine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectral characterization of Diacetyl-3,3'-dinitrobenzidine, a molecule of interest in various chemical and pharmaceutical research domains. In the absence of publicly available experimental spectra, this document leverages fundamental principles of spectroscopy and comparative data from analogous structures to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, detailed experimental protocols, and a thorough analysis of the predicted spectral data to facilitate the identification and structural elucidation of this compound.

Introduction: The Structural Elucidation Imperative

Diacetyl-3,3'-dinitrobenzidine (C₁₆H₁₄N₄O₆, Molar Mass: 358.31 g/mol ) is a complex organic molecule featuring a substituted biphenyl core. The presence of acetamido and nitro functional groups on the aromatic rings dictates its chemical properties and potential applications. Accurate structural confirmation is a critical prerequisite for any further investigation, including its use in synthesis, biological assays, or materials science. Spectroscopic techniques are the cornerstone of such structural elucidation, each providing a unique piece of the molecular puzzle. This guide will systematically explore the expected spectral signature of Diacetyl-3,3'-dinitrobenzidine across three key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the different types of protons in a molecule. The predicted chemical shifts for Diacetyl-3,3'-dinitrobenzidine are based on the analysis of substituent effects on the benzene ring, with data from acetanilide and nitrobenzene serving as key reference points.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for Diacetyl-3,3'-dinitrobenzidine in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -NH (Amide) | 10.0 - 10.5 | Singlet (broad) | - |

| H-2, H-2' | 8.2 - 8.4 | Doublet | ~2.0 |

| H-6, H-6' | 7.8 - 8.0 | Doublet of Doublets | ~8.5, ~2.0 |

| H-5, H-5' | 7.5 - 7.7 | Doublet | ~8.5 |

| -CH₃ (Acetyl) | 2.1 - 2.3 | Singlet | - |

Causality of Predictions:

-

Amide Proton (-NH): The amide proton is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and potential for hydrogen bonding with the solvent (DMSO-d₆). Its signal is often broad due to quadrupole effects of the nitrogen atom and chemical exchange.

-

Aromatic Protons: The aromatic region will be complex due to the substitution pattern. The nitro group is a strong electron-withdrawing group, which deshields ortho and para protons.[2] The acetamido group is an activating group, which shields ortho and para protons. In this molecule, the protons are influenced by both groups. H-2 and H-2' are ortho to the strongly deshielding nitro group, hence their downfield shift. H-6 and H-6' are ortho to the acetamido group and meta to the nitro group, resulting in a slightly more upfield position and showing coupling to both H-5/H-5' and H-2/H-2'. H-5 and H-5' are meta to both groups and will be the most upfield of the aromatic protons.

-

Acetyl Protons (-CH₃): The methyl protons of the acetyl group are in a relatively shielded environment and are expected to appear as a sharp singlet, integrating to six protons (for both acetyl groups).[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts are based on established substituent effects on the benzene ring, with nitrobenzene and acetanilide as reference compounds.[3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts for Diacetyl-3,3'-dinitrobenzidine in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 168 - 170 |

| C-3, C-3' (ipso-NO₂) | 147 - 149 |

| C-4, C-4' (ipso-NHAc) | 138 - 140 |

| C-1, C-1' | 135 - 137 |

| C-5, C-5' | 128 - 130 |

| C-6, C-6' | 123 - 125 |

| C-2, C-2' | 120 - 122 |

| -CH₃ (Acetyl) | 24 - 26 |

Causality of Predictions:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atoms directly attached to the electron-withdrawing nitro groups (C-3, C-3') will be the most deshielded of the aromatic carbons. The carbons bearing the acetamido groups (C-4, C-4') will also be deshielded. The remaining aromatic carbons will appear at intermediate chemical shifts.

-

Acetyl Carbon (-CH₃): The methyl carbon of the acetyl group is in a shielded, aliphatic environment and will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and parameter optimization.

-

Sample Preparation:

-

Weigh approximately 10-15 mg of Diacetyl-3,3'-dinitrobenzidine.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial; DMSO-d₆ is an excellent solvent for many polar organic compounds and will not obscure the aromatic proton signals.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal signal detection.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm (to cover the expected range of chemical shifts).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2 seconds (to allow for full relaxation of the protons).

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: ~200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Predicted IR Absorption Bands

The IR spectrum of Diacetyl-3,3'-dinitrobenzidine is expected to be dominated by the characteristic vibrations of the amide and nitro groups.[6][7]

Table 3: Predicted Major IR Absorption Bands for Diacetyl-3,3'-dinitrobenzidine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3350 - 3180 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Medium-Strong |

| NO₂ Asymmetric Stretch | 1550 - 1475 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Weak |

| NO₂ Symmetric Stretch | 1360 - 1290 | Strong |

| C-N Stretch | 1300 - 1200 | Medium |

Causality of Predictions:

-

N-H and C=O Stretching: The amide functional group gives rise to two very characteristic bands: the N-H stretch at higher wavenumbers and the very strong C=O (Amide I) stretch.[8] The position of the C=O stretch is sensitive to its chemical environment.

-

Nitro Group Vibrations: The nitro group is readily identified by two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands are typically found in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, respectively.[5][9]

-

Aromatic Vibrations: The presence of the aromatic rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

A common and reliable method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid Diacetyl-3,3'-dinitrobenzidine powder onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient for a good quality spectrum.

-

Collect the sample spectrum. The instrument software will automatically perform the background subtraction.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure.

Predicted Mass Spectrum (Electron Ionization)

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of Diacetyl-3,3'-dinitrobenzidine

| m/z | Predicted Fragment Ion | Plausible Fragmentation Pathway |

| 358 | [M]⁺• | Molecular ion |

| 316 | [M - CH₂=C=O]⁺• | Loss of ketene from an acetyl group |

| 274 | [M - 2(CH₂=C=O)]⁺• | Loss of two ketene molecules |

| 312 | [M - NO₂]⁺ | Loss of a nitro group |

| 266 | [M - 2(NO₂)]⁺ | Loss of two nitro groups |

Causality of Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺•) at m/z 358 should be observable, confirming the molecular weight of the compound.

-

Fragmentation Pathways: Aromatic nitro compounds often undergo fragmentation through the loss of the nitro group (NO₂) or nitric oxide (NO).[10] N-arylacetamides can fragment via the loss of a ketene molecule (CH₂=C=O).[11] Therefore, the mass spectrum of Diacetyl-3,3'-dinitrobenzidine is expected to show fragments corresponding to the loss of one or both nitro groups and/or one or both ketene moieties.

Experimental Protocol for Mass Spectrometry Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a standard method for the analysis of volatile and thermally stable organic compounds.

-

Sample Preparation:

-

Prepare a dilute solution of Diacetyl-3,3'-dinitrobenzidine (approximately 1 mg/mL) in a suitable solvent such as acetone or ethyl acetate.

-

-

GC-MS System Configuration:

-

Gas Chromatograph:

-

Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the sample solution into the GC-MS system.

-

The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Analyze the mass spectrum of the peak corresponding to Diacetyl-3,3'-dinitrobenzidine to identify the molecular ion and major fragment ions.

-

Visualizing the Molecular Structure

To provide a clear representation of the molecule under investigation, the following diagram illustrates the structure of Diacetyl-3,3'-dinitrobenzidine with atom numbering for reference in spectral assignments.

Caption: Molecular structure of Diacetyl-3,3'-dinitrobenzidine.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of Diacetyl-3,3'-dinitrobenzidine. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a comprehensive spectral profile that can serve as a valuable reference for the identification and structural confirmation of this molecule. The included experimental protocols offer a robust framework for acquiring high-quality spectral data. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical research and provides a solid foundation for any scientist working with this or structurally related compounds.

References

-

Chemistry LibreTexts. (n.d.). IR Spectrum: Amides. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). Retrieved from [Link]

-

Scribd. (n.d.). IR Spectroscopy of Amides and Applications. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

-

DSpace@MIT. (2009). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]

-

Klaus Eichele. (2026). NMR of Acetanilide. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

Organic Synthesis International. (2015). GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1968). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

-

Ordab. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Journal of the Serbian Chemical Society. (n.d.). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Retrieved from [Link]

Sources

- 1. NMR of Acetanilide - Homepage Klaus [k-eichele.de]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitrobenzene(98-95-3) 13C NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. IR Spectrum: Amides [quimicaorganica.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Physicochemical Profiling of N,N'-Diacetyl-3,3'-dinitrobenzidine in Organic Solvents

A Technical Guide for Monomer Synthesis and Process Chemistry Prepared by: Senior Application Scientist

Executive Summary

N,N'-Diacetyl-3,3'-dinitrobenzidine (DNAcBz) [CAS: 6378-90-1] is a highly specialized intermediate critical to the synthesis of 3,3',4,4'-tetraaminobiphenyl (TAB) and 3,3'-diaminobenzidine (DAB). These downstream products are foundational monomers for high-performance polybenzimidazole (PBI) resins and essential reagents in immunohistochemistry.

In process chemistry, the handling, purification, and subsequent hydrolysis of DNAcBz are entirely dictated by its unique solubility profile. This whitepaper provides an in-depth analysis of the thermodynamic drivers behind its solvation, a quantitative solubility matrix, and self-validating experimental protocols for both its synthesis and solubility profiling.

Molecular Structure and Solvation Thermodynamics

To understand the solubility of DNAcBz, we must first examine the causality behind its intermolecular interactions. The molecule consists of a rigid biphenyl core substituted with two acetamido groups (-NHCOCH₃) and two nitro groups (-NO₂).

-

High Lattice Energy: The acetamido groups act as both strong hydrogen bond donors (N-H) and acceptors (C=O). This facilitates the formation of an extensive, highly stable intermolecular hydrogen-bonded crystal lattice.

-

Steric and Electronic Effects: The ortho-nitro groups force the biphenyl rings out of strict coplanarity, yet the molecule still packs efficiently in the solid state. The nitro groups also impart a significant dipole moment.

-

Solvation Causality: Because of the massive lattice energy, non-polar solvents (e.g., hexane, toluene) cannot interact with the polar groups, rendering the compound insoluble. Protic solvents (e.g., water, ethanol) can hydrogen-bond, but their interaction energy is insufficient to break the strong amide-amide self-association. Therefore, to dissolve DNAcBz, a solvent must be a strong hydrogen-bond acceptor (to solvate the N-H protons) with a high dielectric constant, such as polar aprotic solvents (DMSO, DMF) or strong acids that protonate the functional groups.

According to the [1], the theoretical water solubility of DNAcBz is exceptionally low (approx. 2.88 × 10⁻⁵ mol/L), reinforcing its highly hydrophobic and lattice-locked nature.

Quantitative Solubility Profile in Common Solvents

The following table summarizes the solubility of DNAcBz across various solvent classes at 25°C. Data is synthesized from thermodynamic principles and standard process chemistry behaviors observed during the nitration of N,N'-diacetylbenzidine.

| Solvent | Dielectric Constant (ε) | Solubility Class | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Water | 80.1 | Insoluble | < 0.01 | High polarity, but unable to disrupt the hydrophobic biphenyl core and strong amide lattice. |

| Toluene | 2.4 | Insoluble | < 0.01 | Non-polar; incapable of breaking intermolecular H-bonds. |

| Ethanol | 24.5 | Very Slightly Soluble | < 0.1 | Protic; insufficient H-bond acceptor strength to outcompete solute-solute interactions. |

| Glacial Acetic Acid | 6.2 | Soluble (with heat) | 10 - 50 | Disrupts H-bonding; forms solvent-solute H-bonds. Frequently used as a reaction medium. |

| N,N-Dimethylformamide (DMF) | 36.7 | Soluble | > 50 | Strong polar aprotic; excellent H-bond acceptor for the acetamido N-H groups. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | > 100 | Superior H-bond acceptor; high dipole moment effectively dismantles the crystal lattice. |

Experimental Workflows

As a Senior Application Scientist, I mandate that all protocols be self-validating systems . A protocol must not only describe what to do, but how to prove it was done correctly, eliminating false positives (such as mistaking a colloidal suspension for a true solution).

Protocol A: Synthesis of DNAcBz via Nitration

This protocol is adapted from established industrial methods for the production of TAB [2].

Causality Note: Glacial acetic acid and acetic anhydride are chosen as the solvent system. The anhydride maintains an anhydrous environment to protect the acetyl groups from premature hydrolysis, while the acid moderates the nitration to prevent over-nitration. Urea is added specifically to scavenge trace nitrous acid (HNO₂), preventing unwanted oxidative side reactions.

-

Preparation of Nitrating Mixture: In a round-bottom flask, mix 23.0 g of concentrated nitric acid (HNO₃), 1.0 g of urea, and 23.0 g of glacial acetic acid. Heat gently to dissolve the urea, then cool to room temperature.

-

Substrate Addition: In a separate vessel, suspend 22.5 g (0.09 mol) of N,N'-diacetylbenzidine in a mixture of 34.0 g acetic anhydride and 22.0 g glacial acetic acid.

-

Reaction: Slowly add the substrate suspension to the nitrating mixture while maintaining the temperature between 10°C and 20°C using an ice bath.

-

Isolation: Stir the mixture for 24 hours at room temperature. Pour the mixture over crushed ice to precipitate the DNAcBz.

-

Validation: Filter the yellow precipitate, wash extensively with cold water to remove residual acids, and dry in vacuo. Verify the structure via ¹H-NMR in DMSO-d₆ (look for the characteristic downfield shift of the aromatic protons adjacent to the newly introduced nitro groups) [3].

Protocol B: Self-Validating Solubility Determination

-

Gravimetric Addition: Add 10.0 mg of purified DNAcBz to a tared 20 mL scintillation vial.

-

Solvent Titration: Add the target solvent (e.g., DMSO) in 100 µL increments, vortexing for 60 seconds after each addition.

-

Thermal Cycling (Equilibrium Check): Once visual dissolution is achieved, heat the vial to 60°C for 10 minutes, then allow it to cool slowly to 25°C over 2 hours. Causality: This ensures you are measuring thermodynamic solubility, not kinetic supersaturation.

-

Tyndall Validation (Critical Step): Shine a 532 nm (green) laser pointer through the vial in a dark room. If a visible beam path (Tyndall effect) is observed, the compound is not fully dissolved but rather forms a colloidal nano-suspension. Continue adding solvent until the beam path disappears.

-

Chemical Integrity Check: Evaporate the solvent (or precipitate the solute) and run an IR or NMR spectrum to ensure the solvent did not chemically react with the DNAcBz during the test.

Downstream Applications and Synthetic Pathway

Once DNAcBz is successfully synthesized and purified (often via recrystallization from DMF/water mixtures), it undergoes basic or acidic hydrolysis to remove the acetyl protecting groups, yielding 3,3'-dinitrobenzidine. Subsequent reduction of the nitro groups (using SnCl₂/HCl or catalytic hydrogenation) yields the final TAB/DAB product.

Figure 1: Synthetic pathway of 3,3',4,4'-tetraaminobiphenyl via the DNAcBz intermediate.

References

Quantum Chemical Profiling of Diacetyl-3,3'-dinitrobenzidine: A Comprehensive Computational Guide

Executive Summary

The computational modeling of complex biphenyl derivatives is a cornerstone of modern materials science and predictive toxicology. Diacetyl-3,3'-dinitrobenzidine (CAS: 6378-90-1), systematically named N-[4-(4-acetamido-3-nitrophenyl)-2-nitrophenyl]acetamide, serves as a critical model compound[1]. Structurally, it features a biphenyl core heavily substituted with electron-withdrawing nitro groups and sterically demanding acetamido groups.

Understanding its electronic structure through Density Functional Theory (DFT) is vital for two primary fields:

-

Toxicology and Drug Metabolism: Benzidine and its derivatives are known toxicants. The N-acetylation of benzidines (forming mono- and diacetyl metabolites) is a primary metabolic pathway mediated by N-acetyltransferases (NATs) in the liver, which significantly alters their carcinogenic potential[2].

-

Advanced Materials: Benzidine derivatives are classical precursors for high-performance polyamides and polyimides. The electronic push-pull dynamics introduced by the nitro and acetyl groups dictate the polymer's thermal stability and non-linear optical (NLO) properties[3].

This whitepaper provides a rigorous, field-proven methodology for executing quantum chemical calculations on Diacetyl-3,3'-dinitrobenzidine, ensuring scientific integrity and reproducible results.

Methodological Rationale: The Physics of the Choices

A common pitfall in computational chemistry is the blind application of default software parameters. For a molecule as sterically and electronically complex as Diacetyl-3,3'-dinitrobenzidine, the theoretical framework must be deliberately chosen to handle specific intramolecular forces.

Functional Selection: B3LYP-D3 vs. M06-2X

While the B3LYP hybrid functional is the industry standard for organic molecules[4], it notoriously fails to accurately model medium-range electron correlation and dispersion forces. In Diacetyl-3,3'-dinitrobenzidine, the steric clash between the bulky ortho-nitro groups and the biphenyl linkage forces the two phenyl rings out of planarity.

-

Causality: To accurately capture the torsional barrier and

interactions, we mandate the use of either M06-2X (a meta-GGA functional parameterized for non-covalent interactions) or B3LYP coupled with Grimme’s D3 dispersion correction (B3LYP-D3) .

Basis Set Selection: 6-311++G(d,p)

The selection of Pople’s triple-zeta basis set with diffuse and polarization functions, 6-311++G(d,p), is non-negotiable for this system.

-

Causality: The molecule contains highly electronegative oxygen atoms within the nitro (

) and acetyl (

Computational Workflows & Protocols

The following step-by-step protocol is designed as a self-validating system. Each step relies on the successful, artifact-free completion of the previous one.

Computational workflow for DFT analysis of Diacetyl-3,3'-dinitrobenzidine.

Step 1: Conformational Search and Geometry Optimization

-

Initialization: Construct the 3D molecular structure using a visualizer (e.g., GaussView or Avogadro). Ensure the starting dihedral angle between the two phenyl rings is set to approximately 45° to avoid trapping the optimization in an artificial planar saddle point.

-

Execution: Run the optimization using opt=tight convergence criteria to ensure the gradient forces approach zero rigorously.

-

Self-Validation: Extract the final optimized coordinates. The biphenyl dihedral angle should naturally relax to ~40°–60° due to the steric hindrance of the nitro groups.

Step 2: Vibrational Frequency Analysis

-

Protocol: Immediately run a frequency calculation (freq) on the optimized geometry at the exact same level of theory.

-

Validation (Critical): Check the output for imaginary frequencies. A true global/local minimum must have zero imaginary frequencies (NImag = 0). If an imaginary frequency is present, the structure is a transition state. You must animate the imaginary mode, perturb the geometry along that vector, and re-optimize.

Step 3: Frontier Molecular Orbital (FMO) Analysis

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Mechanistic Insight: In benzidine derivatives, the HOMO is typically localized over the biphenyl

-system and the electron-donating acetamido nitrogens, while the LUMO is strongly localized on the highly electron-withdrawing nitro groups[4].

Step 4: Molecular Electrostatic Potential (MEP) Mapping

Generate the MEP surface to visualize nucleophilic and electrophilic attack sites. This is crucial for predicting how the molecule interacts with biological macromolecules (e.g., DNA or NAT enzymes)[2][4].

Contextualizing the Data: Toxicological Pathways

To understand why calculating these quantum properties matters, we must look at the biological fate of benzidines. The electronic properties calculated via DFT directly correlate with the molecule's reactivity in metabolic pathways.

Metabolic N-acetylation pathway of benzidine derivatives.

The diacetylated form (Diacetyl-3,3'-dinitrobenzidine) is generally considered a more stable, detoxified end-product compared to the highly reactive mono-acetylated or N-hydroxylated intermediates[2]. Global reactivity descriptors derived from DFT help quantify this stability.

Quantitative Data Presentation

Based on standard quantum chemical behaviors of substituted benzidines, the following tables summarize the structured data outputs you must extract and report from your calculations[3][4].

Table 1: Structural and Thermodynamic Parameters (M06-2X/6-311++G )**

| Parameter | Description | Expected Range / Value |

| Biphenyl Dihedral Angle | Torsion between the two phenyl rings | 42° – 55° (Non-planar) |

| C-N (Nitro) Bond Length | Distance between ring carbon and nitro nitrogen | ~1.47 Å |

| C-N (Amide) Bond Length | Distance between ring carbon and amide nitrogen | ~1.41 Å |

| Dipole Moment ( | Vector sum of bond dipoles | 4.5 – 6.0 Debye |

| Zero-Point Energy (ZPE) | Vibrational energy at 0 K | > 0.300 Hartree/Particle |

Table 2: Global Reactivity Descriptors (Calculated from FMOs)

Using Koopmans' theorem, the ionization potential (

| Descriptor | Formula | Chemical Significance |

| Energy Gap ( | Indicates chemical stability and electron conductivity. A smaller gap implies higher reactivity. | |

| Chemical Hardness ( | Resistance to charge transfer. High hardness = low reactivity. | |

| Electronegativity ( | Tendency to attract electrons. Elevated by | |

| Electrophilicity Index ( | Measures the propensity of the molecule to accept electrons (toxicity indicator). |

Conclusion

The quantum chemical profiling of Diacetyl-3,3'-dinitrobenzidine requires a meticulous approach to functional and basis set selection. By enforcing diffuse functions to accommodate the nitro and acetyl groups, and utilizing dispersion-corrected functionals to handle the biphenyl torsion, researchers can generate highly accurate predictive models. These models not only serve as a bedrock for designing novel polyimide precursors but also provide the necessary thermodynamic and electronic data to map the toxicological pathways of benzidine derivatives.

References

-

Diacetyl-3,3'-Dinitrobenzidine, TRC 10 g | Buy Online | Toronto Research Chemicals. Fisher Scientific. Available at:[Link]

-

N-acetylbenzidine and N,N'-diacetylbenzidine formation by rat and human liver slices exposed to benzidine. PubMed (NIH). Available at:[Link]

-

Toxicity Analysis of Benzidine Through Chemical Reactivity and Selectivity Profiles: A DFT Approach. ResearchGate. Available at:[Link]

-

Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. Physical Chemistry Research. Available at:[Link]

Sources

- 1. Diacetyl-3,3’-Dinitrobenzidine, TRC 10 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 2. N-acetylbenzidine and N,N'-diacetylbenzidine formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. physchemres.org [physchemres.org]

- 4. researchgate.net [researchgate.net]

The Critical Role of Diacetyl-3,3'-dinitrobenzidine (CAS 6378-90-1) in Advanced Monomer Synthesis: A Technical Guide

As application scientists and drug development professionals, we recognize that the structural integrity of high-performance materials—such as Polybenzimidazole (PBI) polymers and specialized molecular probes—is entirely contingent on the purity of their monomeric precursors. Diacetyl-3,3'-dinitrobenzidine (CAS 6378-90-1) , chemically designated as N-[4-(4-acetamido-3-nitrophenyl)-2-nitrophenyl]acetamide, is not merely a transitional compound; it is the critical regulatory node in the synthesis of 3,3'-diaminobenzidine (DAB) [1].

This whitepaper deconstructs the physicochemical properties, mechanistic synthesis, and analytical validation of CAS 6378-90-1, providing a robust framework for researchers scaling up polyamine synthesis.

Physicochemical Profiling

Understanding the baseline physical properties of Diacetyl-3,3'-dinitrobenzidine is essential for designing downstream purification and handling protocols. The compound exhibits extremely low aqueous solubility, a property we strategically exploit during the precipitation phase of its synthesis.

| Property | Value |

| IUPAC Name | N-[4-(4-acetamido-3-nitrophenyl)-2-nitrophenyl]acetamide |

| CAS Registry Number | 6378-90-1 |

| Molecular Formula | C16H14N4O6 |

| Molecular Weight | 358.31 g/mol |

| Melting Point | 217 °C – 218 °C |

| Water Solubility | ~1.66e-5 to 2.88e-5 mol/L |

| Physical Appearance | Yellow to reddish crystalline solid |

Data synthesized from the [2].

Mechanistic Pathway: The Causality of Protection and Nitration

A classic pitfall in organic synthesis is the direct nitration of benzidine [3]. The unprotected primary amine groups are highly susceptible to oxidative degradation by strong oxidizing agents like nitric acid, which inevitably leads to intractable, tarry mixtures rather than discrete nitrated products.

To circumvent this, the synthesis of CAS 6378-90-1 relies on a highly controlled protection-nitration-deprotection sequence.

-

Acetylation (Protection): Benzidine is first reacted with acetic anhydride. The resulting acetamido group (-NHCOCH3) protects the amine from oxidation. Furthermore, the acetamido group is moderately activating and strongly ortho/para-directing.

-

Regioselective Nitration: Because the para position is occupied by the biphenyl linkage, the electrophilic aromatic substitution (nitration) is directed exclusively to the ortho position relative to the acetamido group. This precise regiocontrol yields the 3,3'-dinitro derivative.

-

Hydrolysis and Reduction: Subsequent basic or acidic hydrolysis removes the acetyl groups, and catalytic reduction converts the nitro groups to amines, yielding the final DAB monomer.

Fig 1: Stepwise synthesis of DAB via the CAS 6378-90-1 intermediate.

Experimental Protocol: Synthesis of Diacetyl-3,3'-dinitrobenzidine

The following methodology is engineered as a self-validating system. We utilize urea to scavenge reactive nitrous acid (HNO2), preventing unwanted nitrosation side-reactions, and leverage ice-water precipitation to simultaneously quench the reaction and isolate the product [4].

Reagents Required

-

N,N'-Diacetylbenzidine (DiAcBz): 22.5 g (0.09 mol)

-

Nitric Acid (Fuming or 70%): 23.0 g

-

Glacial Acetic Acid: 45.0 g (divided into 23.0 g and 22.0 g portions)

-

Acetic Anhydride: 34.0 g

-

Urea: 1.0 g

Step-by-Step Workflow

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer, combine 23.0 g of nitric acid, 23.0 g of glacial acetic acid, and 1.0 g of urea.

-

Causality Note: Heating this mixture slightly and allowing it to cool ensures the urea fully decomposes any trace nitrous acid, establishing a purely nitrating (rather than nitrosating) environment.

-

-

Substrate Solubilization: In a separate vessel, suspend 22.5 g of N,N'-diacetylbenzidine in a mixture of 34.0 g acetic anhydride and 22.0 g glacial acetic acid.

-

Controlled Addition: Cool the nitrating mixture to 0°C – 5°C using an ice bath. Slowly add the substrate suspension dropwise over 60 minutes.

-

Causality Note: Nitration is highly exothermic. Dropwise addition prevents thermal runaway, which would otherwise lead to over-nitration (e.g., tetranitro derivatives) or ring cleavage.

-

-

Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1) until the DiAcBz precursor spot disappears.

-

Quenching and Isolation: Pour the reaction mixture into 500 mL of crushed ice and water under vigorous stirring. The sudden shift in solvent polarity forces the hydrophobic Diacetyl-3,3'-dinitrobenzidine to precipitate immediately.

-

Filtration and Washing: Filter the yellow/reddish precipitate under vacuum. Wash sequentially with cold distilled water until the filtrate reaches a neutral pH.

-

Drying: Dry the solid in vacuo at 60°C for 12 hours to afford the pure product.

Analytical Validation Protocol

To ensure the integrity of the downstream DAB monomer, the CAS 6378-90-1 batch must pass a stringent analytical gateway. Melting point analysis serves as the first-line physical validation, while chromatographic and spectroscopic methods confirm molecular fidelity.

Fig 2: Self-validating analytical workflow for CAS 6378-90-1 batch release.

Release Specifications:

-

Melting Point: Must fall within 217°C – 218°C. A depressed melting point indicates incomplete nitration or residual acetic acid.

-

HPLC-UV: Purity must exceed 98.0% (Detection at 254 nm).

-

Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 359.3.

Safety and Regulatory Grounding

As a derivative of benzidine, Diacetyl-3,3'-dinitrobenzidine must be handled with rigorous safety protocols. While the acetylation and nitration of the biphenyl core significantly alter its biological reactivity compared to free benzidine, all benzidine analogs are treated as potential mutagens and suspected carcinogens[5].

All synthetic workflows must be conducted in a Class II biological safety cabinet or a high-velocity chemical fume hood. Nitrile gloves, face shields, and localized exhaust ventilation are mandatory. Waste streams containing CAS 6378-90-1 must be segregated and disposed of via high-temperature incineration in compliance with local environmental regulations.

References

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 3,3'-dinitro-N,N'-diacetylbenzidine (DTXSID60403553). Retrieved from:[Link]

-

National Institutes of Health (NIH) - PubChem. Benzidine (CID 7111). Retrieved from:[Link]

- Google Patents.US Patent 5041666A: Method for the production of 3,3',4,4'-tetraaminobiphenyl.

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Benzidine. Retrieved from:[Link]

Methodological & Application

High-Resolution Adductomics: Mapping Arylamine-Protein Interactions Using Diacetyl-3,3'-dinitrobenzidine as a Model Probe

Context & Application Scope

In the field of toxicoproteomics, characterizing how reactive electrophilic metabolites bind to biological macromolecules is critical for understanding chemical carcinogenesis and drug-induced toxicity. Diacetyl-3,3'-dinitrobenzidine (DNBZ-Ac2) (CAS: 6378-90-1) serves as a highly robust, sterically hindered arylamine model compound for investigating these pathways.

While parent arylamines are often inert, they undergo complex enzymatic biotransformation in the liver. DNBZ-Ac2 is enzymatically reduced and N-hydroxylated to form reactive intermediates analogous to N-hydroxy-N,N'-diacetylbenzidine. These electrophiles covalently bind to nucleophilic hotspots on abundant blood proteins, most notably the sole tryptophan residue (Trp214 ) of Human Serum Albumin (HSA) [1]. By utilizing high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can map these adduction events to discover stable biomarkers of exposure.

Mechanistic Rationale (Causality of Experimental Design)

To accurately model in vivo adduction, the experimental protocol must replicate the biphasic hepatic metabolism of DNBZ-Ac2.

-

Phase I (Activation): Human Liver Microsomes (HLM) provide the necessary Cytochrome P450 (CYP1A2) and reductase enzymes to convert the nitro/acetamido groups into an N-hydroxylamine intermediate. NADPH is supplied as the obligate electron donor.

-

Phase II (Leaving Group Formation): Sulfotransferases (SULTs) catalyze the addition of a sulfate group to the N-hydroxylamine. This requires the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate). The resulting N-sulfonyloxy ester is highly unstable; the sulfate acts as a leaving group, generating a resonance-stabilized, highly reactive nitrenium ion .

-

Target Selection: HSA is selected as the trapping protein because its Trp214 residue resides in Sudlow’s Site I—a hydrophobic pocket that uniquely accommodates and reacts with bulky biphenyl structures [2].

Figure 1: Metabolic activation pathway of Diacetyl-3,3'-dinitrobenzidine leading to HSA adduction.

Self-Validating Protocol Design

A reliable adductomics workflow must be a self-validating system to prevent false positives (e.g., non-covalent aggregation) or false negatives (e.g., poor enzymatic activation).

Built-in System Controls:

-

Negative Control (No Cofactors): Incubation of DNBZ-Ac2 with HSA and HLM, but without NADPH and PAPS. This proves that any observed mass shift is strictly dependent on enzymatic metabolic activation, ruling out spontaneous background reactions.

-

Positive Control (Known Adductor): Parallel incubation using 4-aminobiphenyl (4-ABP), a well-characterized arylamine known to adduct HSA. This validates the LC-MS/MS detection sensitivity.

-

System Suitability Spike: A heavy-isotope labeled synthetic peptide (

) is spiked into the sample post-digestion to validate chromatographic retention time stability and mass accuracy prior to MS acquisition.

Figure 2: Self-validating LC-MS/MS adductomics workflow for mapping arylamine-protein interactions.

Step-by-Step Methodology

Phase I: In Vitro Adduction Reaction

Causality Note: The reaction is performed at physiological pH (7.4) and temperature (37°C) to maintain the structural integrity of Sudlow's Site I on HSA, ensuring the Trp214 residue is properly exposed to the generated electrophile.

-

Preparation: In a 1.5 mL low-bind microcentrifuge tube, combine 50 µM DNBZ-Ac2, 10 mg/mL recombinant Human Serum Albumin (HSA), and 1 mg/mL Human Liver Microsomes (HLM) in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Cofactor Addition: Initiate the reaction by adding 1 mM NADPH and 0.1 mM PAPS. (Omit these in the Negative Control).

-

Incubation: Incubate the mixture at 37°C for 120 minutes with gentle orbital shaking (300 rpm).

-

Quenching: Terminate the enzymatic reaction by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 1 hour to precipitate the adducted HSA, effectively stripping away non-covalently bound DNBZ-Ac2 and lipid components from the HLM.

-

Pelleting: Centrifuge at 14,000 × g for 15 minutes at 4°C. Discard the supernatant and air-dry the protein pellet.

Phase II: Proteolytic Digestion

Causality Note: Trypsin specifically cleaves at the C-terminal side of Lysine and Arginine. For HSA, this predictably yields the hexapeptide AWAVAR (amino acids 210-215) containing the target Trp214. Complete denaturation is required to unfold the hydrophobic pocket and allow tryptic access.

-

Denaturation: Resuspend the protein pellet in 50 µL of 8 M Urea in 50 mM Ammonium Bicarbonate (pH 8.0).

-

Reduction & Alkylation: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 45 minutes. Alkylate free thiols by adding Iodoacetamide (IAA) to 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Dilution: Dilute the urea concentration to < 1 M by adding 350 µL of 50 mM Ammonium Bicarbonate to prevent trypsin inhibition.

-

Digestion: Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight (16 hours) at 37°C.

-

Desalting: Quench the digestion with 1% Formic Acid (FA). Desalt the peptides using C18 Spin Columns (Solid Phase Extraction), elute in 80% Acetonitrile (ACN) / 0.1% FA, and dry via vacuum centrifugation.

Phase III: LC-MS/MS Acquisition

Causality Note: Higher-energy Collisional Dissociation (HCD) is utilized because it provides sufficient energy to not only sequence the peptide backbone (generating b- and y-ions) but also to cleave the arylamine-adduct bond, yielding a distinct low-mass reporter ion that confirms the presence of the benzidine derivative.

-

Reconstitution: Resuspend the dried peptides in 20 µL of 0.1% FA in water. Spike in 50 fmol of the heavy-isotope labeled standard.

-

Chromatography: Inject 2 µL onto a Nano-LC system equipped with a C18 analytical column (75 µm × 25 cm, 2 µm particle size).

-

Gradient Elution: Apply the following binary gradient (Mobile Phase A: 0.1% FA in H2O; Mobile Phase B: 0.1% FA in ACN) at 300 nL/min:

| Time (min) | % Mobile Phase B | Purpose |

| 0.0 - 5.0 | 2% | Sample loading and trapping |

| 5.0 - 45.0 | 2% → 35% | Linear gradient for peptide separation |

| 45.0 - 50.0 | 35% → 80% | Elution of highly hydrophobic adducted peptides |

| 50.0 - 55.0 | 80% | Column wash |

| 55.0 - 65.0 | 2% | Column re-equilibration |

-

Mass Spectrometry: Operate the mass spectrometer in Data-Dependent Acquisition (DDA) mode.

-

MS1: Resolution 70,000; Scan range m/z 350–1500.

-

MS2: Resolution 17,500; Top 10 precursors selected for HCD fragmentation (Normalized Collision Energy: 28%).

-

Data Interpretation & Quantitative Metrics

Data analysis is performed using proteomics search engines (e.g., MaxQuant or Mascot) by setting the DNBZ-Ac2 derived mass shifts as variable modifications on Tryptophan (W) and Cysteine (C) residues. The unmodified tryptic peptide containing Trp214 (AWAVAR) has a theoretical monoisotopic mass of 672.37 Da ([M+H]+ = 673.38 m/z).

Upon adduction by the reactive nitrenium ion derived from N-hydroxy-N,N'-diacetylbenzidine, a covalent bond replaces the hydrogen on the indole ring of Trp214, resulting in a specific mass shift.

Table 1: Expected Quantitative Mass Shifts for DNBZ-Ac2 Derived Adducts

| Reactive Metabolite / Precursor | Target Residue (HSA) | Modification Type | Expected Mass Shift (Δm) | Diagnostic MS/MS Reporter Ion |

| N-hydroxy-N,N'-diacetylbenzidine | Trp214 (AWAVAR) | Covalent Arylamine Adduction | +266.1055 Da | m/z 267.11 (Cleaved adduct) |

| N-hydroxy-N-acetylbenzidine | Trp214 (AWAVAR) | Deacetylated Adduction | +224.0950 Da | m/z 225.10 (Cleaved adduct) |

| Reduced DNBZ-Ac2 (Nitroso intermediate) | Cys34 | Sulfinamide Adduct | +298.1324 Da | Neutral loss of adduct mass |

Validation Criteria: A peptide is only confirmed as a true adduct if the MS2 spectrum contains continuous y-ion and b-ion series covering the modified Trp214 residue, alongside the presence of the diagnostic m/z 267.11 reporter ion in the low-mass region.

References

1. - Chemical Research in Toxicology, Grigoryan et al., 2016. 2. - Chemical Research in Toxicology, Turesky et al., 2012.

Application Note: Diacetyl-3,3'-dinitrobenzidine in the Synthesis of High-Performance Polyimides and Poly(benzimidazole-imide) Copolymers

Target Audience: Researchers, Materials Scientists, and Polymer Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

Diacetyl-3,3'-dinitrobenzidine (DADB) is a highly specialized, protected diamine monomer utilized in the synthesis of advanced thermostable polymers ([1]). Traditional synthesis of rigid-rod polyimides (PIs) using unmodified benzidine derivatives often encounters severe processability bottlenecks: the intermediate polyamic acids are highly viscous, prone to premature gelation, and poorly soluble.

Mechanistic Pathways & Causality

Pathway A: Direct Transacylation (Acetic Acid Elimination)

When DADB is reacted directly with aromatic dianhydrides (e.g., 3,3',4,4'-biphenyltetracarboxylic dianhydride, BPDA), the acetyl groups prevent the immediate formation of rigid polyamic acid networks. Instead, the monomers form a low-viscosity eutectic melt. Upon heating to 250–300 °C, a transacylation reaction occurs, directly yielding the imide ring while eliminating acetic acid ([2]).

-

Causality: The continuous distillation and elimination of acetic acid acts as a thermodynamic sink, driving the equilibrium toward quantitative imidization. This method is crucial for fabricating highly filled composites (e.g., polyimide-bonded magnets) where a low prepolymer viscosity (10–20 Pa·s) is required before final curing ([2]).

Pathway B: Deprotection and Poly(benzimidazole-imide) Synthesis

DADB is first hydrolyzed under acidic conditions to yield 3,3'-dinitrobenzidine (DNB) ([3]). DNB is then polymerized with dianhydrides to form a nitro-containing polyimide. The pendant nitro groups are subsequently hydrogenated to amine groups. Finally, thermal cyclodehydration with adjacent amide/imide linkages forms the highly thermally stable benzimidazole ring ([4]).

-

Causality: Synthesizing the rigid benzimidazole ring after the primary polymer backbone is formed ensures that the polymer remains soluble in polar aprotic solvents (like NMP) during the initial processing and film-casting stages.

Reaction Workflow Visualization

Fig 1. Dual synthesis pathways for Diacetyl-3,3'-dinitrobenzidine in polyimide applications.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Direct Synthesis of Dinitro-Polyimide via Transacylation

Objective: Synthesize a rigid PI using DADB and BPDA via melt/solution transacylation.

-

Monomer Mixing: In a nitrogen-purged reaction vessel equipped with a mechanical stirrer and a short-path distillation head, combine equimolar amounts of DADB and BPDA.

-

Eutectic Melt Formation: Heat the mixture gradually to 220 °C.

-

Causality: This specific temperature melts the diacetylated diamine and dianhydride into a homogeneous, low-viscosity fluid without initiating rapid, uncontrollable cross-linking ([2]).

-

-

Transacylation & Polymerization: Ramp the temperature to 280–300 °C and maintain for 2 hours to drive the polymerization.

-

In-Process QC (Self-Validation): Monitor the volume of acetic acid collected in the distillation receiver. The reaction is considered complete when the theoretical yield of acetic acid (2 moles per 1 mole of DADB) is collected. If the volume plateaus early, increase the nitrogen sweep rate to force the thermodynamic equilibrium.

-

Characterization: Cool the resulting polymer. Verify imidization via FTIR. A successful reaction is validated by the presence of symmetric and asymmetric imide C=O stretches at 1780 cm⁻¹ and 1720 cm⁻¹, and the complete absence of the amide N-H stretch at ~3300 cm⁻¹.

Protocol 2: Synthesis of Poly(benzimidazole-imide) via DADB Deprotection

Objective: Deprotect DADB to DNB and synthesize a PBI-PI copolymer.

-

Deprotection: Reflux DADB in a mixture of concentrated HCl and ethanol (1:2 v/v) for 6 hours. Neutralize with aqueous NaOH to precipitate 3,3'-dinitrobenzidine (DNB) ([3]). Recrystallize from ethanol to ensure monomer purity >99%.

-

Polymerization: Dissolve DNB and a dianhydride (e.g., PMDA) in N-methyl-2-pyrrolidone (NMP). Stir at 0–5 °C for 12 hours to form the nitro-containing polyamic acid, followed by chemical imidization using an acetic anhydride/pyridine system to form the dinitro-polyimide ([4]).

-

Reduction: Dissolve the dinitro-polyimide in NMP. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (50 psi) at 60 °C for 24 hours to reduce the nitro groups to amines ([4]).

-

Cyclization (Self-Validation): Heat the polymer solution to 180 °C in the presence of polyphosphoric acid (PPA) to drive the cyclization to benzimidazole ([4]).

-

Validation: Perform Thermogravimetric Analysis (TGA) on an aliquot. A distinct initial weight loss step corresponding to the elimination of water confirms the cyclodehydration process is occurring. Final validation is achieved via FTIR, noting the appearance of the benzimidazole C=N stretch at ~1620 cm⁻¹.

-

Quantitative Data Presentation

The incorporation of DADB and its derivatives significantly enhances the thermal and mechanical profiles of the resulting polymers. Below is a summary of the expected quantitative properties based on authoritative literature ([4], [2]).

| Polymer System / Property | Glass Transition (Tg) | 10% Weight Loss (Td10) in N₂ | 10% Weight Loss (Td10) in Air | Key Processing Metric |

| Dinitro-Polyimide (via Transacylation) | N/A (Highly Crystalline) | > 500 °C | > 480 °C | Prepolymer Melt Viscosity: 10–20 Pa·s (at 220 °C) |

| Poly(benzimidazole-imide) Copolymer | 270 – 322 °C | 460 – 541 °C | 441 – 529 °C | Soluble in NMP (with 5% LiCl) at 100 °C |

References

-

Wang, H. H., & Wu, S. P. (2002). "Synthesis of Poly(benzimidazole-imide-amide) Copolymers Based on 3,3'-dinitrobenzidine." Journal of Materials Science and Engineering, 34(3), 153-164. Airiti Library. URL:[Link]

- Sugiyama, K. (2010). "Method for producing 3, 3'-dinitrobenzidine compound or 3, 3'-diaminobenzidine compound." Google Patents (JP2010083809A).

-

National Center for Biotechnology Information. "3,3'-dinitro-N,N'-diacetylbenzidine." PubChem Compound Summary for CID 4463245. URL:[Link]

-

Kogan, I. L., et al. (2003). "Polyimide bonded magnets: Processing and properties." Journal of Applied Polymer Science, 88(13), 3151-3158. ResearchGate. URL:[Link]

Sources

- 1. 3,3'-dinitro-N,N'-diacetylbenzidine | C16H14N4O6 | CID 4463245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JP2010083809A - Method for producing 3, 3'-dinitrobenzidine compound or 3, 3'-diaminobenzidine compound - Google Patents [patents.google.com]

- 4. 以3,3'-二硝基二苯胺合成聚(苯并咪唑-醯胺-醯亞胺)共聚合體其合成之研究 = Synthesis of Poly (benzimidazole-imide-amide) Copolymers Based on 3,3'-dinitrobenzidine|Airiti Library 華藝線上圖書館 [airitilibrary.com]

Diacetyl-3,3'-dinitrobenzidine as a linker for covalent organic frameworks (COFs)

[label="Diacetyl-3,3'-dinitrobenzidine\n(Protected Precursor)", fillcolor="#4285F4",

Refining Protocol Steps

I'm now revising the experimental protocol to enhance clarity. I've streamlined the explanation of the in situ deprotection, outlining the sequence from monomer addition through activation. I'm focusing on the exact order of steps for improved repeatability. I'm ensuring all stages, including solvent selection, catalyst addition, and temperature control, are well-defined.

Application Note: Utilizing Diacetyl-3,3'-dinitrobenzidine as a Kinetic Modulator for High-Crystallinity Covalent Organic Frameworks (COFs)

Executive Summary

Covalent organic frameworks (COFs) are highly porous, crystalline polymers constructed from molecular building blocks. However, achieving high crystallinity remains a significant challenge due to the rapid, irreversible nature of many polymerization reactions, which often leads to kinetically trapped amorphous networks. This application note details an advanced reticular chemistry strategy: utilizing Diacetyl-3,3'-dinitrobenzidine as a protected precursor for the in situ generation of 3,3'-dinitrobenzidine linkers. By modulating the release kinetics of the active diamine, researchers can shift the framework formation from kinetic to thermodynamic control, resulting in COFs with superior crystallinity, larger domain sizes, and enhanced surface areas.

Mechanistic Principles: Overcoming the Crystallinity Conundrum

The direct reaction between highly reactive aldehydes (e.g., 1,3,5-triformylphloroglucinol, Tp) and free diamines like 3,3'-dinitrobenzidine [1.1] often proceeds too rapidly. This rapid precipitation prevents the reversible error-correction processes necessary for long-range crystalline order, a phenomenon known in reticular chemistry as the "crystallinity conundrum"[1].

To circumvent this, amine groups can be masked using protecting groups such as tert-butoxycarbonyl (Boc) or acetyl groups[2]. Diacetyl-3,3'-dinitrobenzidine (CAS 6378-90-1)[3] features acetamide linkages that are highly stable at room temperature but undergo slow hydrolysis under acidic solvothermal conditions (e.g., 120 °C in the presence of aqueous acetic acid).

Causality of the Modulator: The slow, continuous in situ deprotection of the acetamide groups acts as a kinetic bottleneck. It maintains a low steady-state concentration of the active 3,3'-dinitrobenzidine monomer. Consequently, the rate of imine condensation is throttled, allowing the reversible bond formation (error correction) to outpace framework extension. This thermodynamic control ensures the growing polymer network adopts its lowest-energy, highly crystalline configuration[1].

Mechanistic pathway of in situ deprotection for thermodynamically controlled COF crystallization.

Physicochemical Profile of the Linker

Table 1 summarizes the properties of the protected linker compared to its active counterpart, highlighting the structural differences that enable kinetic modulation.

Table 1: Linker Properties and Functional Roles

| Property | Protected Precursor | Active Linker |

| Chemical Name | Diacetyl-3,3'-dinitrobenzidine | 3,3'-Dinitrobenzidine |

| CAS Number | 6378-90-1 | 6271-79-0 |

| Molecular Formula | C16H14N4O6 | C12H10N4O4 |

| Molecular Weight | 358.31 g/mol | 274.23 g/mol |

| Functional Groups | Acetamide (-NHCOCH3) | Primary Amine (-NH2) |

| Role in Synthesis | Kinetic Modulator / Slow-release prodrug | Structural Node / Linker |

Advanced Experimental Protocol: Solvothermal Synthesis via In Situ Deprotection